A Technical Guide to trans-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications
A Technical Guide to trans-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trans-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, potential therapeutic applications, and essential safety and handling information.
Chemical Identity and Structure
trans-1,2,6-Trimethylpiperazine dihydrochloride is the hydrochloride salt of the trans-stereoisomer of 1,2,6-trimethylpiperazine. The "trans" configuration denotes that the methyl groups at the C2 and C6 positions of the piperazine ring are on opposite sides of the ring's plane. This compound is typically supplied as a racemic mixture of the (2R,6S) and (2S,6R) enantiomers.
CAS Number: 1195782-28-5[1]
Molecular Formula: C₇H₁₈Cl₂N₂
Molecular Weight: 201.14 g/mol [1]
IUPAC Name: (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride
Synonyms: trans-1,2,6-Trimethylpiperazine 2HCl
The chemical structure of the cation is depicted below:
Caption: Chemical structure of the trans-1,2,6-Trimethylpiperazine cation.
Physicochemical Properties
The following table summarizes the known physicochemical properties of trans-1,2,6-trimethylpiperazine dihydrochloride. Data is aggregated from various chemical suppliers and may vary slightly between batches.
| Property | Value |
| Physical Form | Solid |
| Purity | ≥97% |
| Storage Temperature | Room temperature, sealed in a dry place[1] |
| SMILES Code | C[C@H]1CNCN1C.[H]Cl.[H]Cl |
| InChI Key | SZLULMXLBYGMPO-DTQHMAPFSA-N |
Synthesis and Purification
The synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride can be achieved through a multi-step process. A key strategic consideration is the diastereoselective formation of the trans-substituted piperazine ring. Methodologies based on palladium-catalyzed intramolecular hydroamination offer a robust and stereocontrolled route.
The following is a representative synthetic protocol:
Caption: Synthetic workflow for trans-1,2,6-Trimethylpiperazine dihydrochloride.
Experimental Protocol:
Step 1: Synthesis of the Aminoalkene Precursor
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Cyclic Sulfamidate Formation: Start with an appropriate N-protected chiral amino acid (e.g., N-Boc-alanine). Convert it to the corresponding amino alcohol by reduction of the carboxylic acid. The amino alcohol is then treated with thionyl chloride and subsequently oxidized to form the cyclic sulfamidate. This method provides a reliable way to generate the chiral precursor.
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Nucleophilic Displacement: The cyclic sulfamidate is then subjected to nucleophilic opening with a suitable amine, such as N-methylallylamine, to yield the key aminoalkene hydroamination precursor. This reaction proceeds with an inversion of stereochemistry.
Step 2: Palladium-Catalyzed Intramolecular Hydroamination
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Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the aminoalkene precursor, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and an appropriate solvent (e.g., toluene).
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Cyclization: The reaction mixture is heated to facilitate the intramolecular hydroamination. This cyclization is highly diastereoselective, favoring the formation of the trans-2,6-disubstituted piperazine. The stereoselectivity is driven by the minimization of steric interactions in the transition state.
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Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the N-protected trans-2,6-dimethyl-1-methylpiperazine.
Step 3: Deprotection and Salt Formation
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Deprotection: The protecting group on the second nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group).
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Final N-Methylation: The secondary amine is then methylated, for instance, via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.
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Dihydrochloride Salt Formation: The final free base of trans-1,2,6-trimethylpiperazine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of trans-1,2,6-trimethylpiperazine dihydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Self-Validating System for Protocol Integrity:
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Stereochemical Control: The chirality of the starting amino acid dictates the stereochemistry of the final product. The diastereoselectivity of the palladium-catalyzed hydroamination step is crucial and can be confirmed by NMR spectroscopy (NOE experiments) and, if possible, by X-ray crystallography of an intermediate or the final product.
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Purity Analysis: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and identify any side products. The final product's purity should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Substituted piperazines, including trimethylated derivatives, are of significant interest for their potential to modulate the activity of various biological targets, particularly within the central nervous system (CNS).
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CNS-Active Agents: Many piperazine derivatives exhibit activity as antipsychotic, antidepressant, and anxiolytic agents.[3][4] The substitution pattern on the piperazine ring is critical for tuning receptor selectivity and pharmacokinetic properties. The methyl groups in trans-1,2,6-trimethylpiperazine can influence the molecule's conformation and its binding affinity to specific receptors, such as serotonin and dopamine receptors.
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Neuropharmacological Research: This compound can serve as a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to other piperazine analogues, researchers can probe the influence of stereochemistry and substitution on target engagement and functional outcomes. For instance, studies on related trimethylpiperazine isomers have explored their potential as neuroprotective agents and in treating inflammatory diseases.
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Scaffold for Library Synthesis: Due to the synthetic accessibility of the piperazine core, trans-1,2,6-trimethylpiperazine can be used as a starting material for the synthesis of more complex molecules. The secondary amine provides a handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all research chemicals. The following information is based on data for structurally related piperazine dihydrochlorides.
Hazard Statements:
-
H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If handling as a powder, use a certified particulate respirator.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Analytical Methods
The characterization and quantification of trans-1,2,6-trimethylpiperazine dihydrochloride can be performed using standard analytical techniques.
-
Chromatographic Methods: HPLC is a suitable method for purity assessment and quantification. Due to the lack of a strong chromophore, UV detection may require derivatization.[5] Alternatively, LC-MS provides high sensitivity and selectivity for detection and quantification in complex matrices.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and chromatographic performance.[7]
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and verification of the stereochemistry.
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.
-
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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U.S. Department of Justice, Office of Justice Programs, National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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Sarecka-Hujar, B., et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]
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RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]
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Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2018, July 15). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Retrieved from [Link]
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PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Sources
- 1. 1195782-28-5|(2R,6S)-rel-1,2,6-Trimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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